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Sucrose pentamyristate - 94139-16-9

Sucrose pentamyristate

Catalog Number: EVT-12789198
CAS Number: 94139-16-9
Molecular Formula: C82H152O16
Molecular Weight: 1394.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sucrose pentamyristate is a compound classified as a sucrose fatty acid ester, specifically an ester formed from sucrose and myristic acid. This compound is part of a broader category of sucrose esters that are known for their emulsifying properties and potential applications in various fields, including food, pharmaceuticals, and cosmetics. Sucrose pentamyristate is particularly noted for its ability to stabilize emulsions and improve the texture of products.

Source

Sucrose pentamyristate can be synthesized through the esterification of sucrose with myristic acid, which is derived from natural sources such as palm oil or coconut oil. The process typically involves the use of catalysts to facilitate the reaction between the hydroxyl groups of sucrose and the carboxylic acid groups of myristic acid.

Classification

Sucrose pentamyristate falls under the classification of non-ionic surfactants due to its ability to reduce surface tension between different phases in a mixture. It is also categorized as a food additive (E473) when used in food products, where it serves as an emulsifier and stabilizer.

Synthesis Analysis

Methods

The synthesis of sucrose pentamyristate can be achieved through several methods, including:

  1. Chemical Esterification: This method involves the direct reaction of sucrose with myristic acid in the presence of an acid catalyst. The reaction typically requires heating to promote ester bond formation.
  2. Enzymatic Synthesis: Using lipases as biocatalysts, this method offers a greener alternative by allowing the reaction to occur under milder conditions and with higher specificity. Enzymatic synthesis can also minimize by-products and improve yield.

Technical Details

The synthesis process generally involves the following steps:

  • Preparation: Sucrose is dissolved in a suitable solvent along with myristic acid.
  • Catalysis: An acid catalyst (e.g., sulfuric acid) or an enzyme (e.g., lipase) is added to initiate the reaction.
  • Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete conversion.
  • Purification: The product is purified through techniques such as crystallization or chromatography to remove unreacted materials and by-products.
Molecular Structure Analysis

Structure

Sucrose pentamyristate has a complex structure characterized by multiple myristic acid chains attached to a sucrose backbone. The general formula can be represented as C23_{23}H46_{46}O10_{10}, indicating that it consists of five myristic acid moieties esterified to one sucrose molecule.

Data

The molecular weight of sucrose pentamyristate is approximately 494.62 g/mol. Its structure can be visualized using chemical drawing software, highlighting the ester linkages between the fatty acid chains and the sucrose unit.

Chemical Reactions Analysis

Reactions

Sucrose pentamyristate can undergo various chemical reactions, including:

  1. Hydrolysis: In the presence of water and under acidic or basic conditions, sucrose pentamyristate can revert to its constituent components—sucrose and myristic acid.
  2. Transesterification: This reaction can occur when exposed to other alcohols or fatty acids, leading to the formation of different sucrose esters.

Technical Details

The hydrolysis of sucrose pentamyristate can be monitored through techniques such as thin-layer chromatography or high-performance liquid chromatography, allowing for quantification of reactants and products over time.

Mechanism of Action

Process

The mechanism by which sucrose pentamyristate acts as an emulsifier involves its amphiphilic nature. The hydrophilic (water-attracting) sucrose portion interacts with water, while the hydrophobic (water-repelling) fatty acid chains interact with oils or fats. This dual affinity allows it to stabilize emulsions by reducing interfacial tension between oil and water phases.

Data

Studies have shown that sucrose esters exhibit excellent emulsifying properties at low concentrations, making them effective in various formulations such as creams and lotions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder or solid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.
  • Melting Point: Generally ranges from 50°C to 80°C depending on purity and formulation.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases during hydrolysis; otherwise relatively inert in neutral conditions.
Applications

Scientific Uses

  1. Food Industry: Used as an emulsifier in baked goods, dairy products, and sauces to improve texture and stability.
  2. Pharmaceuticals: Serves as a stabilizing agent in drug formulations, enhancing bioavailability.
  3. Cosmetics: Incorporated into creams and lotions for improved texture and moisture retention.

Properties

CAS Number

94139-16-9

Product Name

Sucrose pentamyristate

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-tetradecanoyloxyoxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate

Molecular Formula

C82H152O16

Molecular Weight

1394.1 g/mol

InChI

InChI=1S/C82H152O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-71(84)91-67-70-78(94-73(86)63-58-53-48-43-38-33-28-23-18-13-8-3)80(96-75(88)65-60-55-50-45-40-35-30-25-20-15-10-5)82(97-70,68-92-72(85)62-57-52-47-42-37-32-27-22-17-12-7-2)98-81-79(77(90)76(89)69(66-83)93-81)95-74(87)64-59-54-49-44-39-34-29-24-19-14-9-4/h69-70,76-81,83,89-90H,6-68H2,1-5H3/t69-,70-,76-,77+,78-,79-,80+,81-,82+/m1/s1

InChI Key

BZYKMLANACVTGP-SPSJIOHRSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

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